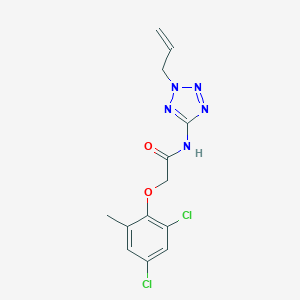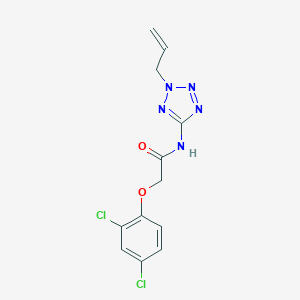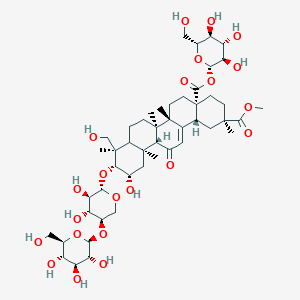
Esculentoside M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside M is a triterpenoid saponin compound that is found in the roots of Phytolacca esculenta. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Esculentoside M, along with other esculentosides, exhibits significant anti-inflammatory properties. Studies have shown that compounds like esculentoside B inhibit inflammatory responses through mechanisms such as the inactivation of the NF-κB and JNK pathways in murine macrophage cells. This indicates potential applications for treating inflammation-related diseases (Abekura et al., 2019).
Radioprotective Effects
Esculentoside A demonstrates a protective effect against radiation-induced dermatitis and fibrosis. This property could be useful in mitigating the adverse effects of radiation exposure, particularly in medical treatments such as radiotherapy (Xiao et al., 2006).
Osteoarthritis Treatment
Esculentoside A has been found to have a role in ameliorating osteoarthritis. It does so by suppressing the expression of inflammatory and metabolic factors and inhibiting osteoclast formation, suggesting its utility in the prevention and treatment of osteoarthritis (Shao et al., 2020).
Anti-Cancer Properties
Esculentosides, including esculentoside A, exhibit anticancer activities. They are known to inhibit the release of cytokines, contributing to anticancer effects observed both in vitro and in vivo. This opens avenues for their use as potential therapeutic agents in cancer treatment (Bailly & Vergoten, 2020).
Alzheimer's Disease
Esculentoside A has shown effectiveness in inflammation-related neurodegenerative diseases, like Alzheimer's disease. It attenuates memory deficits and reduces the production of pro-inflammatory factors in models of the disease, indicating its potential as a therapeutic agent (Yang et al., 2015).
Immunological Function
Studies on esculentoside A have demonstrated its influence on immunological function, particularly through its anti-inflammatory mechanism. It has been found to inhibit the production of various interleukins and prostaglandins, which are key mediators of inflammation (Xiao et al., 2004).
Propriétés
Numéro CAS |
140364-79-0 |
|---|---|
Nom du produit |
Esculentoside M |
Formule moléculaire |
C17H17K2N3O8S2 |
Poids moléculaire |
1003.1 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2,4a-dicarboxylate |
InChI |
InChI=1S/C48H74O22/c1-43(41(62)64-6)9-11-48(42(63)70-40-35(61)32(58)29(55)25(17-50)67-40)12-10-46(4)20(21(48)14-43)13-22(52)36-44(2)15-23(53)37(45(3,19-51)27(44)7-8-47(36,46)5)69-38-33(59)30(56)26(18-65-38)68-39-34(60)31(57)28(54)24(16-49)66-39/h13,21,23-40,49-51,53-61H,7-12,14-19H2,1-6H3/t21-,23+,24-,25-,26-,27?,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |
Clé InChI |
DTFZRJDDQMLMNU-VTLMFQDDSA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Synonymes |
3-(beta-D-glucopyranosyl(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosyl-11-oxo-30-methyloleanate-12-en-2beta,3 beta,23-trihydroxy-28-oic acid esculentoside M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

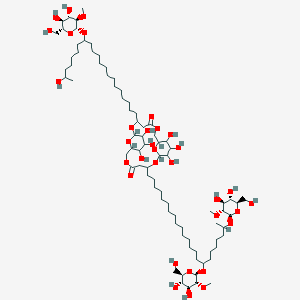

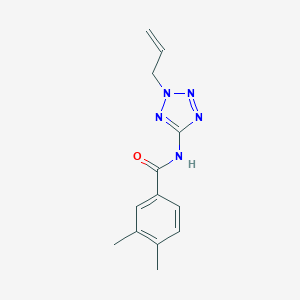




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

